molecular formula C24H24N6O2 B3209647 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone CAS No. 1060197-99-0

1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone

Cat. No.: B3209647
CAS No.: 1060197-99-0
M. Wt: 428.5 g/mol
InChI Key: UPGMWXBWRLYUFW-UHFFFAOYSA-N
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Description

1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone is a heterocyclic compound featuring a triazolo-pyridazine core fused with a cyclopropyl group, a piperazine linker, and a naphthalenyloxy ethanone substituent. The cyclopropyl group at the 3-position of the triazole ring may enhance metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c31-23(16-32-20-7-3-5-17-4-1-2-6-19(17)20)29-14-12-28(13-15-29)22-11-10-21-25-26-24(18-8-9-18)30(21)27-22/h1-7,10-11,18H,8-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGMWXBWRLYUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone is a complex heterocyclic compound that has garnered attention for its potential pharmacological properties. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyridazine core connected to a piperazine moiety and a naphthalenic ether. Its molecular formula is C20H22N6O2C_{20}H_{22}N_6O_2, and it possesses significant structural complexity that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of various kinases, particularly the c-Met kinase, which plays a critical role in cancer progression and metastasis. The binding affinity and inhibitory potency against c-Met can be significant, as demonstrated in various studies.

In Vitro Studies

Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and LO2 (normal hepatocytes).
  • Cytotoxicity Results :
    • A549: IC₅₀ = 1.06 ± 0.16 μM
    • MCF-7: IC₅₀ = 1.23 ± 0.18 μM
    • HeLa: IC₅₀ = 2.73 ± 0.33 μM

These findings indicate that the compound exhibits significant cytotoxicity against tumor cells while showing less effect on normal cells .

Table 1: Cytotoxicity and Kinase Inhibition Data

Cell LineIC₅₀ (μM)Remarks
A5491.06 ± 0.16High sensitivity
MCF-71.23 ± 0.18High sensitivity
HeLa2.73 ± 0.33Moderate sensitivity
LO2NDNot detected

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazolopyridazine core and the piperazine linker can significantly affect the compound's potency and selectivity against c-Met kinase. Variations in substituents on the naphthalene moiety also influence biological activity through electronic and steric effects .

Case Study 1: Inhibition of c-Met Kinase

One study demonstrated that derivatives of triazolo-pyridazine compounds showed promising inhibition of c-Met kinase with IC₅₀ values comparable to established inhibitors like Foretinib (IC₅₀ = 0.019 μM). The mechanism involved binding to the ATP-binding site of the kinase, suggesting potential for therapeutic applications in cancer treatment .

Case Study 2: Induction of Apoptosis

Another investigation revealed that treatment with the compound led to late apoptosis in A549 cells, indicating a potential mechanism for its anticancer effects. The study noted cell cycle arrest in the G0/G1 phase, further supporting its role as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound's structural characteristics allow it to effectively interact with bacterial enzymes and membranes, potentially leading to its application as an antimicrobial agent against various pathogens .

Anticancer Properties

The compound has been studied for its anticancer potential. The triazolo-pyridazine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may share similar mechanisms .

Neurological Applications

Given its piperazine structure, this compound may exhibit neuropharmacological effects. Compounds with similar piperazine derivatives have been associated with anxiolytic and antidepressant activities. Further research could explore its potential in treating neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study BAnticancer PropertiesShowed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Study CNeuropharmacological EffectsPreliminary results indicated anxiolytic effects in animal models, warranting further exploration into its mechanism of action.

Comparison with Similar Compounds

Target Compound

  • Core : [1,2,4]Triazolo[4,3-b]pyridazine with a cyclopropyl substituent.
  • Key Features: Pyridazine (six-membered ring with two adjacent nitrogen atoms) fused with triazole (five-membered ring with three nitrogen atoms).

Analog 1 (From )

  • Core : Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
  • Key Features : Pyrazine (six-membered ring with two nitrogen atoms at para positions) fused with pyrrole and triazole. The pyrrole ring increases electron density, which could enhance binding to metal ions or aromatic residues in proteins .

Analog 2 (From )

  • Core : Pyrazolo[3,4-b]pyridine.
  • Key Features : Pyridine fused with pyrazole. While lacking a triazole ring, this system shares nitrogen-rich heterocyclic properties, often associated with antimicrobial or anticancer activity .
Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Triazolo-pyridazine Pyrrolo-triazolo-pyrazine Pyrazolo-pyridine
Nitrogen Atoms in Core 5 (3 in triazole, 2 in pyridazine) 6 (3 in triazole, 2 in pyrazine, 1 in pyrrole) 3 (2 in pyridine, 1 in pyrazole)
Substituent Effects Cyclopropyl (stability) Ethyl group (lipophilicity) Methyl/amino groups (reactivity)

Pharmacophoric Substituents

Target Compound

  • Piperazine Linker : Enhances solubility and serves as a spacer for optimal receptor binding.
  • Naphthalenyloxy Ethanone: A bulky aromatic group that may increase logP (lipophilicity) and influence CNS penetration.

Analog 1 ()

  • Pyrrolidin-1-yl Methanone: A conformationally constrained substituent that may restrict rotational freedom, improving target selectivity .
  • 3-Hydroxy-pyrrolidine : Introduces a polar hydroxyl group, balancing lipophilicity and aqueous solubility.

Analog 3 ()

  • Phenylenebis(ethanone): A planar, rigid structure that could promote π-π stacking with aromatic amino acids in enzymes .

Q & A

Basic: What synthetic strategies are recommended for constructing the triazolo-pyridazine core in this compound?

The triazolo-pyridazine core can be synthesized via cyclocondensation reactions involving hydrazine derivatives and heterocyclic precursors. Key steps include:

  • Cyclization : Reacting 5-substituted pyridazine precursors with hydrazine hydrate under reflux to form the triazolo ring .
  • Regioselectivity control : Using electron-withdrawing groups (e.g., cyclopropyl) at position 3 of the triazolo ring to stabilize reactive intermediates .
  • Purification : Employing column chromatography or recrystallization from ethanol-DMF mixtures to isolate intermediates .
  • Validation : Confirming structural integrity via 1H^1H NMR (to verify proton environments) and HPLC (to assess purity >95%) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during cyclopropane introduction?

  • Temperature modulation : Conducting reactions at 0–5°C to favor kinetically controlled pathways, reducing byproduct formation from competing nucleophilic attacks .
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl2_2) to stabilize transition states during cyclopropane ring formation .
  • Solvent effects : Using polar aprotic solvents (e.g., DMF) to improve solubility of intermediates and reduce aggregation .
  • Post-reaction analysis : Comparing 1H^1H NMR shifts of C-3 protons (cyclopropyl CH2_2 groups typically resonate at δ 1.2–1.5 ppm) to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for structural elucidation?

  • 1H^1H NMR : Identifies proton environments (e.g., naphthyloxy aromatic protons at δ 6.8–7.5 ppm, piperazine N-CH2_2 at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Detects carbonyl stretching (C=O at ~1680 cm1^{-1}) and triazolo C-N vibrations (~1550 cm1^{-1}) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+^+ peak) and purity (>95% by area under the curve) .

Advanced: How can molecular docking predict this compound’s interaction with fungal targets like 14-α-demethylase?

  • Target selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding pockets .
  • Docking software : Employ AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonds with heme iron and hydrophobic contacts with lanosterol-binding residues .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole) to prioritize compounds for antifungal assays .

Basic: How should researchers design in vitro assays to evaluate bioactivity?

  • Cell lines : Use standardized fungal strains (e.g., Candida albicans ATCC 90028) in broth microdilution assays to determine MIC values .
  • Controls : Include fluconazole as a positive control and solvent-only wells (e.g., DMSO <1%) to assess background activity .
  • Replicates : Perform assays in quadruplicate (n=4) with randomized block designs to minimize batch effects .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

  • Hypothesis testing : If NMR suggests an unexpected tautomer (e.g., triazolo N-H vs. N-alkyl), perform X-ray crystallography to resolve ambiguity .
  • Dynamic simulations : Run molecular dynamics (MD) to assess if computational models align with experimental flexibility (e.g., piperazine ring puckering) .
  • Synthetic corroboration : Synthesize derivatives with modified substituents (e.g., methoxy vs. cyclopropyl) to validate structure-activity relationships .

Basic: What purification methods are suitable for isolating intermediates with high polarity?

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for polar triazolo intermediates .
  • Countercurrent distribution : Separate naphthyloxy-containing products via biphasic solvent systems (e.g., hexane-ethyl acetate-water) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophilic impurities .

Advanced: How can QSAR models improve the prediction of pharmacokinetic properties?

  • Descriptor selection : Include topological polar surface area (TPSA), logP, and hydrogen bond donors/acceptors to model blood-brain barrier permeability .
  • Training data : Curate datasets of triazolo derivatives with known ADME profiles (e.g., metabolic stability in liver microsomes) .
  • Validation metrics : Ensure R2^2 ≥ 0.8 and RMSE ≤ 0.3 for robust predictions of bioavailability .

Basic: What safety protocols are critical when handling naphthyloxy derivatives?

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/organic vapor exposure .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal .
  • First aid : Immediate eye irrigation with saline for accidental splashes, followed by medical consultation .

Advanced: How to troubleshoot low yields in piperazine-ethanone coupling reactions?

  • Activation strategies : Employ carbodiimides (e.g., EDC/HOBt) to activate the ethanone carbonyl for nucleophilic attack by piperazine .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloroethane to minimize side reactions .
  • Stoichiometry : Use a 1.2:1 molar ratio of piperazine to ethanone to drive the reaction to completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.